2-Hydroxypropyl 4-nitrophenyl phosphate
Overview
Description
2-Hydroxypropyl 4-nitrophenyl phosphate is an organic compound belonging to the class of phenyl phosphates. It is characterized by a phosphate group esterified with a phenyl group, specifically a 4-nitrophenyl group, and a hydroxypropyl group. This compound is of interest due to its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-hydroxypropyl phosphate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. Common reagents include 4-nitrophenol, 2-hydroxypropyl phosphate, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and 2-hydroxypropyl phosphate.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by catalysts such as guanidines, amidines, or alkylamines in an aqueous dimethyl sulfoxide (DMSO) medium.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.
Transesterification: Conducted in the presence of strong bases or nucleophiles, with solvents like DMSO enhancing the reaction rate.
Major Products
Hydrolysis: Produces 4-nitrophenol and 2-hydroxypropyl phosphate.
Transesterification: Results in the formation of new esters depending on the alcohol used in the reaction.
Scientific Research Applications
2-Hydroxypropyl 4-nitrophenyl phosphate has several scientific research applications:
RNA Model Studies: Used as a model substrate to study the hydrolysis of RNA phosphodiester bonds.
Catalysis Research: Investigated for its interactions with metal complexes, such as dinuclear zinc complexes, to understand catalytic processes and enzyme mimicking.
Phosphodiesterase Activity: Employed in studies to mimic the activity of phosphodiesterases, enzymes that hydrolyze phosphodiester bonds.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 4-nitrophenyl phosphate involves its hydrolysis and transesterification reactions. In hydrolysis, the compound undergoes cleavage of the phosphate ester bond, facilitated by nucleophilic attack from water or hydroxide ions. In transesterification, the compound’s alcohol group is deprotonated by a base, which then attacks the phosphate group, leading to the formation of a new ester bond .
Comparison with Similar Compounds
2-Hydroxypropyl 4-nitrophenyl phosphate can be compared with other phenyl phosphates, such as:
Bis(4-nitrophenyl) phosphate: Similar in structure but lacks the hydroxypropyl group, making it less versatile in certain reactions.
4-Nitrophenyl phosphate: A simpler compound used in similar hydrolysis studies but without the additional functional group provided by the hydroxypropyl moiety.
The uniqueness of this compound lies in its dual functional groups, which allow for a broader range of chemical reactions and applications in scientific research.
Properties
IUPAC Name |
2-hydroxypropyl (4-nitrophenyl) phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHZFXFCJOIOTB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7P- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634594 | |
Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4281-46-3 | |
Record name | 2-Hydroxypropyl 4-nitrophenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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